A Technical Guide to Olivomycin A: Discovery, Production, and Mechanism of Action
A Technical Guide to Olivomycin A: Discovery, Production, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Olivomycin A, an aureolic acid antibiotic produced by the bacterium Streptomyces olivoreticuli. It details the compound's discovery, its potent anticancer mechanism, quantitative activity data, and detailed experimental protocols for its production and analysis.
Discovery and Producing Organism
Olivomycin A is a highly active antitumor antibiotic belonging to the aureolic acid family, which also includes notable compounds like mithramycin and chromomycin A3[1]. It is produced by the Gram-positive soil bacterium, Streptomyces olivoreticuli[2]. The genus Streptomyces is renowned for its ability to produce a vast array of structurally diverse secondary metabolites, accounting for approximately 80% of the antibiotics currently in use[3][4]. Streptomyces olivoreticuli has also been identified as a producer of bestatin, another agent used in cancer therapy, highlighting the bacterium's significant biosynthetic potential[5]. The complex structure of Olivomycin A features an intricate aglycone with both a disaccharide and a trisaccharide branch, which is crucial for its biological activity[2].
Mechanism of Action
Olivomycin A exerts its potent anticancer effects through a multi-faceted mechanism, primarily targeting cellular DNA and inducing apoptotic pathways.
2.1 DNA Binding and Transcriptional Inhibition The primary intracellular target for Olivomycin A is the minor groove of DNA[6][7]. It forms Mg²⁺-coordinated complexes that preferentially bind to GC-rich sequences, with a consensus of 5′-GG-3′ or 5′-GC-3′[2][6]. These sequences are frequently found in the regulatory regions of genes, where transcription factors bind. By occupying these sites, Olivomycin A physically obstructs the function of polymerases, thereby blocking crucial cellular processes like DNA replication and transcription[2][8].
2.2 Induction of Apoptosis and Suppression of Metastasis Beyond its direct interaction with DNA, Olivomycin A triggers programmed cell death (apoptosis) and inhibits cancer cell migration. Its actions are often dependent on the p53 tumor suppressor status of the cancer cells[2][8]:
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Epithelial–Mesenchymal Transition (EMT) Reversal : The antibiotic has been shown to reverse EMT, a key process in cancer metastasis. It downregulates mesenchymal markers like N-cadherin while restoring epithelial markers such as E-cadherin[2].
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p53-Dependent Apoptosis :
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In cancer cells with wild-type p53 (e.g., A-498), Olivomycin A primarily activates the intrinsic apoptotic pathway , characterized by the upregulation of proteins like Puma and Bak and the activation of caspase-9[2][8].
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In cells with mutant or loss-of-function p53 (e.g., 786-O), it can engage both intrinsic and extrinsic pathways , evidenced by the activation of both caspase-8 and caspase-9[2][8].
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Other Cellular Targets : Olivomycin A has also been shown to interfere with the DNA-dependent enzyme topoisomerase I and inhibit DNA methyltransferase (DNMT) activity, contributing to its cytotoxic effects[2][6].
Quantitative Data
The biological activity of Olivomycin A has been quantified in various assays. The following tables summarize key findings from the literature.
Table 1: In Vitro Anticancer Activity of Olivomycin A
| Cell Line | p53 Status | Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| 786-O (Renal) | Mutant | Robust Growth Inhibition | 50 - 100 nM | [2] |
| 786-O (Renal) | Mutant | Apoptosis Induction | 50 nM | [2] |
| A-498 (Renal) | Wild-Type | Apoptosis Induction | 1 µM | [2] |
| A-498 & 786-O | Wild-Type & Mutant | Migration Suppression | 100 nM | [2] |
| Murine Leukemia | Not Specified | Cytotoxicity | Nanomolar Range | [2][8] |
| Human T Lymphoblastic | Not Specified | Cytotoxicity | Nanomolar Range |[2][8] |
Table 2: Enzyme Inhibition by Olivomycin A
| Enzyme Target | System | Activity | IC₅₀ Value | Reference |
|---|
| DNA Methyltransferase (Dnmt3a) | In Vitro (Murine) | Inhibition | 6 ± 1 µM |[6][7] |
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and analysis of Olivomycin A.
4.1 Protocol 1: Fermentation of Streptomyces olivoreticuli
This protocol describes a typical submerged batch fermentation process for producing Olivomycin A.
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1. Media Preparation:
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Seed Medium (e.g., ISP-2 or TSB): Prepare and sterilize Tryptic Soy Broth (TSB) or a similar rich medium suitable for Streptomyces growth[3][9]. For 1 L, this may contain yeast extract (4 g), malt extract (10 g), and dextrose (4 g)[10].
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Production Medium: Prepare a suitable fermentation medium. Composition can be optimized but often includes a combination of carbon sources (e.g., soluble starch, glucose) and nitrogen sources (e.g., peptone, soybean meal)[10][11]. A representative medium could contain: soluble starch (3%), peptone (0.75%), soybean meal (1%), K₂HPO₄ (0.5 g/L), and trace salts[10].
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Dispense 100 mL of media into 250 mL baffled Erlenmeyer flasks, plug with cotton, and autoclave at 121°C for at least 20-30 minutes[9].
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2. Inoculum and Seed Culture:
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3. Production Fermentation:
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Transfer the seed culture to the production medium flasks at an inoculum volume of 5-10% (v/v)[11].
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Incubate the production flasks under the same conditions (28-30°C, 150-200 rpm) for an extended period, typically 7 to 12 days. Secondary metabolite production often peaks in the stationary phase of growth[3][11].
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4.2 Protocol 2: Isolation and Purification of Olivomycin A
This protocol outlines the extraction and purification of Olivomycin A from the fermentation broth.
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1. Broth Separation:
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2. Liquid-Liquid Extraction:
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Transfer the cell-free broth to a separatory funnel.
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Extract the broth twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate[12].
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Combine the organic phases.
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3. Concentration:
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Dry the combined organic phase over anhydrous sodium sulfate and filter.
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Concentrate the extract to dryness under reduced pressure using a rotary evaporator to yield the crude extract[12].
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4. Chromatographic Purification:
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Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column. Elute the column with a solvent gradient (e.g., a mixture of chloroform and methanol) to separate the components based on polarity[12]. Collect fractions and test for activity.
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High-Performance Liquid Chromatography (HPLC): Pool the active fractions and subject them to reverse-phase HPLC for final purification to achieve >95% purity[2].
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4.3 Protocol 3: Assessment of Biological Activity
These methods are used to determine the antimicrobial and anticancer efficacy of the purified Olivomycin A.
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1. Agar Diffusion Assay (Antimicrobial Activity):
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Principle: This method assesses the ability of a compound to inhibit microbial growth by observing a zone of inhibition on a seeded agar plate[13].
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Methodology:
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Prepare a lawn of a susceptible bacterial strain (e.g., Bacillus subtilis) on a Mueller-Hinton agar plate.
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Aseptically place a sterile paper disc impregnated with a known concentration of purified Olivomycin A onto the agar surface.
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Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
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Measure the diameter of the clear zone of inhibition around the disc[13].
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2. Cell Viability and Apoptosis Assays (Anticancer Activity):
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Principle: These assays quantify the cytotoxic and apoptosis-inducing effects of Olivomycin A on cancer cell lines.
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Methodology (Annexin V Staining for Apoptosis):
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Culture cancer cells (e.g., A-498 or 786-O) in appropriate media.
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Treat the cells with varying concentrations of Olivomycin A for a specified time (e.g., 24-48 hours)[2].
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Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like propidium iodide.
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Analyze the cell populations using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[2].
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Conclusion
Olivomycin A, produced by Streptomyces olivoreticuli, remains a compound of significant interest due to its potent and multifaceted antitumor activity. Its ability to bind DNA, disrupt transcription, and selectively induce apoptosis in cancer cells underscores its therapeutic potential. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate, produce, and potentially develop Olivomycin A or its analogues as next-generation anticancer agents.
References
- 1. Olivomycin A – an Antitumor Antibiotic of the Aureolic Acid Group (Review) - Tevyashova - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of fermentation conditions triggering increased antibacterial activity from a near-shore marine intertidal environment-associated Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 5. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Antitumor Antibiotic Olivomycin A and Its New Semi-synthetic Derivative Olivamide on the Activity of Murine DNA Methyltransferase Dnmt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 11. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
